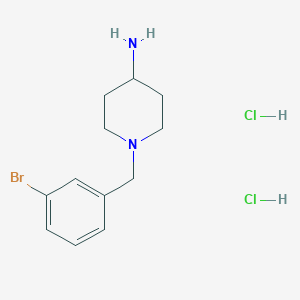

1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride

Vue d'ensemble

Description

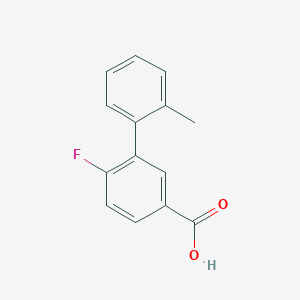

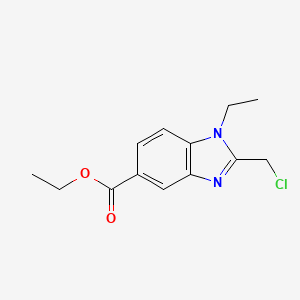

1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H17BrN2・2HCl . It has a molecular weight of 342.10 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

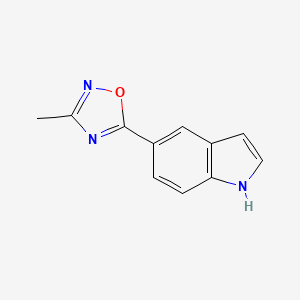

The InChI code for 1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride is 1S/C13H19BrN2.2ClH/c14-13-3-1-2-12 (8-13)10-16-6-4-11 (9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Chemical Properties

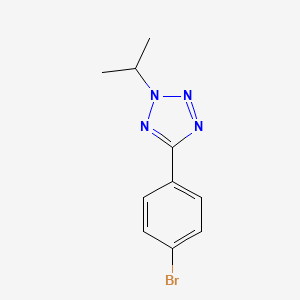

Intramolecular Buchwald–Hartwig Arylation : The compound has been utilized in developing a novel route to 1,5-methano-3-benzazocines, demonstrating its role in complex chemical syntheses involving intramolecular Buchwald–Hartwig arylation (Satyanarayana & Maier, 2008).

Conformational Analysis : It aids in the synthesis and conformational analysis of analogs, as evidenced by the development of stereoselective synthetic approaches toward substituted piperidines (Kim, Oh, Zee, & Jung, 2007).

Nucleophilic Ring-Opening Reactions : This compound is significant in nucleophilic ring-opening reactions of epoxypiperidines, contributing to the synthesis of potent ligands for biological transporters (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Biological Applications

Antiplatelet Aggregation Activity : It has been used in synthesizing analogues that exhibit notable antiplatelet aggregating properties, highlighting its potential in medicinal chemistry (Youssef et al., 2011).

Anticancer Agent Synthesis : The compound is instrumental in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents (Rehman et al., 2018).

Synthesis of Novel Compounds

Biaryl Formation : It plays a crucial role in the synthesis of biaryl compounds, as demonstrated by its application in reactions leading to novel compound formations (Satyanarayana & Maier, 2008).

Novel Synthesis Methods : Research shows its use in innovative synthesis methods like the preparation of N‐Acetylglucosaminidase inhibitors, showcasing its versatility in synthetic organic chemistry (Schumacher-Wandersleb, Petersen, & Peter, 1994).

Spirocyclic Sigma Receptor Ligands : Its derivatives have been synthesized as thiophene bioisosteres of spirocyclic sigma receptor ligands, indicating its role in neuropharmacology (Oberdorf et al., 2008).

Safety And Hazards

This compound is classified as harmful if inhaled, swallowed, or in contact with skin . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if necessary . It’s recommended to wear protective clothing and avoid heat, sparks, open flames, and hot surfaces when handling this compound .

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXUTHQJMSUXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

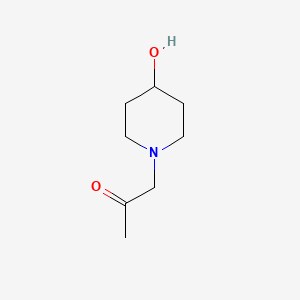

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)